molecular formula C6H8ClNO3 B1435357 Methyl 3-aminofuran-2-carboxylate hydrochloride CAS No. 1808102-24-0

Methyl 3-aminofuran-2-carboxylate hydrochloride

Cat. No.: B1435357
CAS No.: 1808102-24-0
M. Wt: 177.58 g/mol
InChI Key: HAYZEBHXEKEJES-UHFFFAOYSA-N
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Description

Methyl 3-aminofuran-2-carboxylate hydrochloride is an organic compound with the molecular formula C6H7NO3·HCl It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminofuran-2-carboxylate hydrochloride typically involves the esterification of 3-aminofuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminofuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-aminofuran-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-aminofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminofuran-2-carboxylate
  • Ethyl 3-aminofuran-2-carboxylate
  • Methyl 3-aminofuran-4-carboxylate

Uniqueness

Methyl 3-aminofuran-2-carboxylate hydrochloride is unique due to the presence of the hydrochloride group, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various chemical and biological applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

methyl 3-aminofuran-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3.ClH/c1-9-6(8)5-4(7)2-3-10-5;/h2-3H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYZEBHXEKEJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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